![molecular formula C15H21ClF3N3O B2513305 N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 882747-18-4](/img/structure/B2513305.png)
N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
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Description
N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide, also known as N-(7-aminoheptyl)-2-chloro-5-(trifluoromethyl)-2-pyridinylacetamide or N-(7-aminoheptyl)-2-chloro-5-(trifluoromethyl)-2-pyridine-3-acetamide, is a synthetic compound with a broad range of possible applications. This compound has been studied for its potential use in medicinal chemistry, drug development, and as a synthetic intermediate. N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a versatile compound and has been used in a variety of research areas, including medicinal chemistry, drug development, and synthetic intermediates.
Scientific Research Applications
- Schreiner’s Thiourea : This compound, developed by Schreiner’s group, belongs to the (thio)urea-based catalysts. It plays a crucial role in organocatalysis by activating substrates and stabilizing developing negative charges (e.g., oxyanions) during chemical reactions. The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in hydrogen bond catalysts .
- tert-Butyl (7-aminoheptyl)carbamate : This compound features an alkane chain with terminal amine and Boc-protected amino groups. It serves as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), making it valuable for conjugation applications .
- Amidated Pectin Derivatives : Researchers have explored amidated pectin derivatives with various substituents, including 7-aminoheptyl groups. These modified pectins exhibit altered physicochemical properties, making them useful for drug delivery, wound healing, and tissue engineering .
Organocatalysis
PROTAC Linker
Biopolymer Modification
properties
IUPAC Name |
N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClF3N3O/c16-12-8-11(15(17,18)19)10-22-13(12)9-14(23)21-7-5-3-1-2-4-6-20/h8,10H,1-7,9,20H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENOCHPADUPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NCCCCCCCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide |
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